molecular formula C27H28N4O3S B2832636 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 441291-03-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2832636
CAS No.: 441291-03-8
M. Wt: 488.61
InChI Key: UIYRBTIXMXOAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a benzimidazole-derived compound featuring a benzamide core linked to a 3,5-dimethylpiperidine sulfonyl group. The compound’s sulfonyl group and substituted piperidine likely enhance solubility and metabolic stability compared to simpler benzimidazole derivatives .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-14-19(2)17-31(16-18)35(33,34)23-12-10-20(11-13-23)27(32)28-22-7-5-6-21(15-22)26-29-24-8-3-4-9-25(24)30-26/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYRBTIXMXOAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Reduced forms of any nitro groups to amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. It has been studied for its interactions with various biological targets, including kinases and G-protein coupled receptors.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability under various conditions.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to the modulation of signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to several aromatic amide-substituted benzimidazole derivatives synthesized in recent studies (Table 1). Key distinctions include:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituents on Benzamide Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 3,5-dimethylpiperidinylsulfonyl Benzimidazole-phenyl-sulfonylbenzamide N/A* ~495.6† Sulfonamide group; steric bulk from piperidine
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (Compound 11) 2-methoxy Benzimidazole-chalcone-benzamide 272.2–273.4 ~443.5 Chalcone linker; electron-donating methoxy
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-hydroxyphenyl)benzamide (Compound 14) 2-hydroxy Benzimidazole-chalcone-benzamide >300 ~415.4 Hydroxy group for hydrogen bonding
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(p-tolyl)benzamide (Compound 4) 4-methyl Benzimidazole-chalcone-benzamide N/A ~427.5 Methyl group for lipophilicity

†Calculated based on molecular formula.

Key Observations:

Core Structure: The target compound uses a sulfonamide-linked benzamide, whereas analogs like Compounds 11–15 () feature a chalcone (propenone) bridge between benzimidazole and benzamide. The sulfonamide group in the target compound may improve solubility and metabolic stability compared to the chalcone-based analogs, as sulfonamides are less prone to enzymatic degradation .

Hydroxy Groups (e.g., Compound 14): Enable hydrogen bonding, mimicking the sulfonamide’s hydrogen-bond acceptor capacity but with lower acidity. 3,5-Dimethylpiperidinylsulfonyl (Target Compound): Adds steric bulk and lipophilicity, which may improve membrane permeability but reduce binding to sterically sensitive targets .

Physicochemical Properties

  • Melting Points : Chalcone-based analogs (e.g., Compounds 11–15) exhibit high melting points (>250°C), indicative of strong intermolecular forces and crystallinity. The hydroxy-substituted Compound 14 shows extreme thermal stability (>300°C), likely due to intermolecular hydrogen bonding .
  • Solubility : The sulfonamide group in the target compound may enhance aqueous solubility compared to chalcone derivatives, which rely on polar substituents like methoxy or hydroxy for solubility .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina (evidence-based scoring function, multithreading for speed) to predict binding modes to targets like kinases or GPCRs. Set grid boxes covering active sites (e.g., 25 ų) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).
  • QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict activity .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hrs).
  • Purity validation : Re-analyze compounds via HPLC (≥95% purity) to rule out impurity-driven artifacts.
  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill assays .

What strategies optimize pharmacokinetic properties of this compound?

Q. Advanced

  • LogP adjustments : Introduce hydrophilic groups (e.g., –OH, –COOH) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
  • Prodrug design : Mask sulfonamide as an ester to improve oral bioavailability.
  • In vitro ADMET : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .

What in vitro assays are suitable for initial pharmacological screening?

Q. Basic

  • Enzyme inhibition : Kinase assays (e.g., EGFR inhibition measured via ADP-Glo™).
  • Antimicrobial susceptibility : MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : SRB assay in cancer cell lines (e.g., IC₅₀ values ≤10 µM indicate potency) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substitution patterns : Vary substituents on the benzimidazole (e.g., –Cl, –OCH₃) and piperidine (e.g., methyl vs. ethyl groups) to correlate with activity .
  • Bioisosteric replacements : Replace sulfonamide with carbamate to assess impact on target binding.
  • 3D-QSAR : CoMFA/CoMSIA models using steric/electrostatic fields to guide design .

What analytical techniques monitor reaction progress during synthesis?

Q. Basic

  • TLC : Use silica plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) .
  • HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min for product) .

What are the challenges in achieving regioselectivity during synthesis?

Q. Advanced

  • Protecting groups : Use Boc for amines to prevent undesired sulfonamide coupling.
  • Catalyst optimization : Pd(OAc)₂/XPhos for Suzuki-Miyaura cross-coupling to ensure aryl-aryl bond formation .
  • Temperature control : Maintain 0–5°C during diazotization to minimize byproducts .

How to validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Heat shock (40–65°C) lysates; Western blotting detects stabilized target proteins.
  • siRNA knockdown : Silence putative targets (e.g., PI3K) and assess loss of compound efficacy .
  • Reporter gene assays : Luciferase under control of pathway-specific promoters (e.g., NF-κB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.